molecular formula C9H7NO3 B016971 3-(3-Nitrophenyl)prop-2-yn-1-ol CAS No. 103606-71-9

3-(3-Nitrophenyl)prop-2-yn-1-ol

Cat. No.: B016971
CAS No.: 103606-71-9
M. Wt: 177.16 g/mol
InChI Key: UFFZMWJSXZWEOM-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is characterized by the presence of a nitrophenyl group attached to a propyn-1-ol moiety. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Nitrophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common method involves the copper-catalyzed addition of formaldehyde to acetylene, which is a by-product of the industrial synthesis of but-2-yne-1,4-diol . Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Nitrophenyl)prop-2-yn-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. These interactions can modulate enzyme activity and affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitrophenyl)prop-2-yn-1-ol is unique due to the presence of the nitro group in the meta position, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its para-substituted counterpart.

Properties

IUPAC Name

3-(3-nitrophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFZMWJSXZWEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403440
Record name 3-(3-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103606-71-9
Record name 3-(3-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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